1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea
Description
1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is a synthetic organic compound characterized by the presence of a difluorophenyl group, a thiophenyl group, and a pyrazinyl group linked through a urea moiety
Properties
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-11-2-1-3-12(18)15(11)22-16(23)21-8-13-14(20-6-5-19-13)10-4-7-24-9-10/h1-7,9H,8H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIIQZDXTDQAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CSC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea typically involves the following steps:
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Formation of the Pyrazinyl Intermediate: : The synthesis begins with the preparation of the pyrazinyl intermediate. This can be achieved through the reaction of 3-bromopyrazine with thiophene-3-boronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, under Suzuki coupling conditions.
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Introduction of the Difluorophenyl Group: : The next step involves the introduction of the difluorophenyl group. This can be accomplished by reacting 2,6-difluoroaniline with the pyrazinyl intermediate in the presence of a coupling agent, such as N,N’-diisopropylcarbodiimide (DIC), to form the desired urea
Biological Activity
1-(2,6-Difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea is a synthetic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a urea moiety linked to a pyrazinyl group and a thiophene substituent. Its molecular formula is , with a molecular weight of approximately 335.37 g/mol. The presence of fluorine atoms and heteroatoms in its structure contributes to its unique chemical properties.
Research indicates that compounds similar to this compound may exhibit various biological activities through several mechanisms:
- Inhibition of Enzymatic Activity : Studies have shown that urea derivatives can inhibit specific enzymes involved in cancer progression, such as fibroblast growth factor receptors (FGFRs). For instance, related compounds have demonstrated IC50 values in the nanomolar range against FGFR1 and FGFR2 .
- Antiproliferative Effects : The compound's structural components may contribute to its antiproliferative effects on various cancer cell lines. This is particularly relevant in the context of targeting pathways involved in tumor growth and metastasis.
Biological Activities
This compound has been investigated for several biological activities:
Antitumor Activity
Research has indicated that similar compounds exhibit significant antitumor activity. For example, derivatives with comparable structures have shown IC50 values less than 100 nM against various cancer cell lines . This suggests that the compound may also possess similar properties.
Antimicrobial Properties
Preliminary studies suggest that urea derivatives can exhibit antimicrobial activity against a range of pathogens. The presence of thiophene groups is often associated with enhanced antibacterial properties due to their ability to disrupt microbial membranes .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Scientific Research Applications
Physical Properties
The compound possesses distinct physical properties due to the presence of fluorine atoms, which can enhance its biological activity and stability. The fluorine substituents often contribute to improved lipophilicity and bioavailability in drug formulations.
Medicinal Chemistry
The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that urea derivatives often exhibit significant biological activities, including antitumor and antimicrobial effects. The incorporation of the thiophene and pyrazine groups may enhance these activities.
Case Study: Anticancer Activity
A study investigating various urea derivatives found that compounds similar to 1-(2,6-difluorophenyl)-3-{[3-(thiophen-3-yl)pyrazin-2-yl]methyl}urea demonstrated promising anticancer properties against several cancer cell lines. This suggests that further exploration could lead to the development of effective anticancer agents.
Agrochemical Applications
There is growing interest in utilizing such compounds as agrochemicals, particularly in developing herbicides or fungicides. The fluorinated structure may enhance the efficacy and environmental stability of agrochemical formulations.
Case Study: Herbicidal Efficacy
Research has shown that fluorinated compounds can exhibit increased herbicidal activity compared to their non-fluorinated counterparts. This could position This compound as a candidate for further agrochemical studies.
Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in the development of advanced polymers or coatings that require enhanced thermal stability and chemical resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
